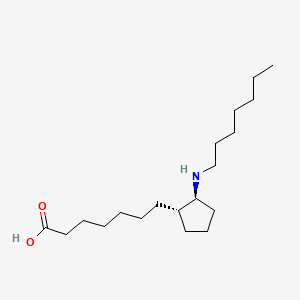

4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

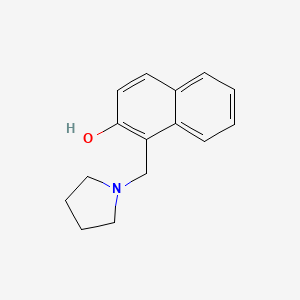

4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione, also known as plumbagin, is a naturally occurring naphthoquinone that has been used in traditional medicine for centuries. Recent scientific research has shown that plumbagin has a wide range of potential applications in the fields of medicine and biology.

Mechanism of Action

The exact mechanism of action of 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione is not fully understood. However, it is believed to work by inducing oxidative stress in cells, leading to apoptosis (programmed cell death). Plumbagin has also been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair.

Biochemical and Physiological Effects:

Plumbagin has been shown to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. Plumbagin has also been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation. Plumbagin has been shown to have a protective effect on the liver, reducing the levels of liver enzymes in rats with liver damage. Plumbagin has also been shown to improve insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione in lab experiments is its wide range of potential applications. Plumbagin has been shown to have anti-inflammatory, antimicrobial, antitumor, and antioxidant properties, making it useful for studying a variety of biological processes. Another advantage is its relatively low toxicity, making it a safer alternative to some other chemicals used in lab experiments. However, one limitation of using this compound in lab experiments is its instability in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several potential future directions for research on 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione. One area of interest is its potential as an anticancer agent. Further research is needed to determine the optimal dosage and delivery method for this compound in cancer treatment. Another area of interest is its potential as an anti-inflammatory agent. Plumbagin has been shown to inhibit the activity of COX-2, making it a potential alternative to nonsteroidal anti-inflammatory drugs (NSAIDs). Further research is needed to determine the safety and efficacy of this compound as an anti-inflammatory agent. Finally, this compound has been shown to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases. Further research is needed to determine the optimal dosage and delivery method for this compound in the treatment of these diseases.

Synthesis Methods

Plumbagin can be extracted from the roots of several plant species, including Plumbago zeylanica and Drosera species. However, the yield of 4-Hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione from these sources is low, and the extraction process is time-consuming. Therefore, several synthetic methods have been developed to produce this compound in large quantities. One such method involves the oxidation of 2-methyl-1,4-naphthoquinone with potassium permanganate in the presence of sodium hydroxide. Another method involves the condensation of 2-methyl-1,4-naphthoquinone with isobutyraldehyde in the presence of sodium borohydride.

Scientific Research Applications

Plumbagin has been shown to have a wide range of potential applications in the fields of medicine and biology. It has been found to have anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. Plumbagin has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to have a protective effect on the liver and to improve insulin sensitivity in diabetic mice.

properties

IUPAC Name |

4-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-4-15(2,3)11-12(16)9-7-5-6-8-10(9)13(17)14(11)18/h4-8,16H,1H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJKVJGVILZRBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C2=CC=CC=C2C(=O)C1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294237 |

Source

|

| Record name | 4-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64469-16-5 |

Source

|

| Record name | NSC95400 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-3-(2-methylbut-3-en-2-yl)naphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.